5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one
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Overview
Description
5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one: is a complex chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a nitro group and a benzoxazocin ring system, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzoxazocin compound, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazocin compounds.
Scientific Research Applications
Chemistry: 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research into the medicinal properties of this compound has shown potential for developing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative states and signaling pathways. Additionally, the benzoxazocin ring system can interact with hydrophobic pockets in proteins, modulating their activity and function.
Comparison with Similar Compounds
6,12-Dihydrobenzo[c][1,6]benzoxazocin-11-one: Lacks the nitro group, resulting in different reactivity and applications.
7-Amino-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one: The amino derivative of the compound, with distinct chemical and biological properties.
7-Nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-ol: Contains a hydroxyl group, altering its solubility and reactivity.
Uniqueness: The presence of the nitro group in 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one imparts unique redox properties and reactivity, distinguishing it from its analogs. This makes it particularly valuable in studies involving oxidative stress and redox biology.
Properties
IUPAC Name |
7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-14-9-4-3-6-12(16(18)19)10(9)8-20-13-7-2-1-5-11(13)15-14/h1-7H,8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOGSWRXPJHJQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320042 |
Source
|
Record name | 7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824456 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865660-44-2 |
Source
|
Record name | 7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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